

Unraveling the Crystalline Architecture of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide

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Compound of Interest

Compound Name: *Potassium guaiacolsulfonate hemihydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **potassium guaiacolsulfonate hemihydrate**, an active pharmaceutical ingredient with a long history of use in respiratory medications.^{[1][2]} Despite its century-long application, the definitive crystal structure has only been determined more recently, providing a crucial foundation for quality control and a deeper understanding of its solid-state properties.^{[1][2]} This document summarizes the key crystallographic data, details the experimental protocols used for its characterization, and presents this information in a clear, structured format for researchers, scientists, and drug development professionals.

Crystallographic and Physicochemical Data

The crystalline form of commercially available potassium guaiacolsulfonate is the 4-sulfonate isomer, which crystallizes as a hemihydrate.^{[1][2]} This means that for every two molecules of potassium guaiacolsulfonate, there is one water molecule integrated into the crystal lattice.^[2] The compound has the chemical formula $C_7H_7KO_5S \cdot 0.5H_2O$.^{[3][4]}

Crystal Data and Structure Refinement

Single-crystal X-ray diffraction analysis has revealed that potassium guaiacol-4-sulfonate hemihydrate crystallizes in the monoclinic space group C2/c.[\[1\]](#)[\[2\]](#)[\[5\]](#) Detailed crystallographic data and refinement parameters are presented in the table below.

Parameter	Value
Empirical formula	$C_7H_{7.50}KO_5S$
Formula weight	251.30
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal system	Monoclinic
Space group	C2/c
Unit cell dimensions	$a = 23.332(5)$ Å
$b = 7.779(2)$ Å	
$c = 11.232(2)$ Å	
$\alpha = 90^\circ$	
$\beta = 114.78(3)^\circ$	
$\gamma = 90^\circ$	
Volume	1849.4(7) Å ³
Z	8
Density (calculated)	1.799 Mg/m ³
Absorption coefficient	6.208 mm ⁻¹
F(000)	1032

Selected Bond Lengths and Angles

The intramolecular geometry of the guaiacolsulfonate anion is a critical aspect of its crystal structure. The following table summarizes key bond lengths and angles.

Bond/Angle	Length (Å) / Angle (°)
S-O(1)	1.455(2)
S-O(2)	1.458(2)
S-O(3)	1.460(2)
S-C(1)	1.777(3)
C(4)-O(4)	1.366(4)
C(5)-O(5)	1.369(4)
O(1)-S-O(2)	113.1(1)
O(1)-S-O(3)	113.2(1)
O(2)-S-O(3)	112.9(1)
O(1)-S-C(1)	106.3(1)
O(2)-S-C(1)	105.9(1)
O(3)-S-C(1)	104.9(1)

Experimental Protocols

The determination of the crystal structure and solid-state properties of **potassium guaiacolsulfonate hemihydrate** involves several key analytical techniques.

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.

Methodology:

- Crystal Preparation: Crystals of **potassium guaiacolsulfonate hemihydrate** suitable for single-crystal X-ray diffraction were obtained by partial recrystallization from an aqueous solution through slow evaporation.[2]
- Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data was collected at a controlled temperature, typically 293 K.

- Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F^2 . Software packages such as SHELXL-97 and WinGX are commonly used for this purpose.[2]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for routine identification, phase analysis, and studying the effects of temperature on the crystalline material.

Methodology:

- Sample Preparation: A powdered sample of **potassium guaiacolsulfonate hemihydrate** was prepared by grinding the crystalline material.[6] For transmission mode analysis, the ground sample was introduced into a Lindemann capillary.[5]
- Instrument Setup: A diffractometer operating in transmission mode (Debye-Scherrer geometry) with monochromatic Cu K α 1 radiation is a suitable setup.[5]
- Data Acquisition: The diffraction pattern was recorded over a specific 2θ range, for instance, from near 0° to at least 40°.[7] For temperature-dependent studies, the sample temperature was controlled using a cryostream or heating stage, with the sample allowed to equilibrate at each temperature before data collection.[5]

Thermogravimetric Analysis (TGA)

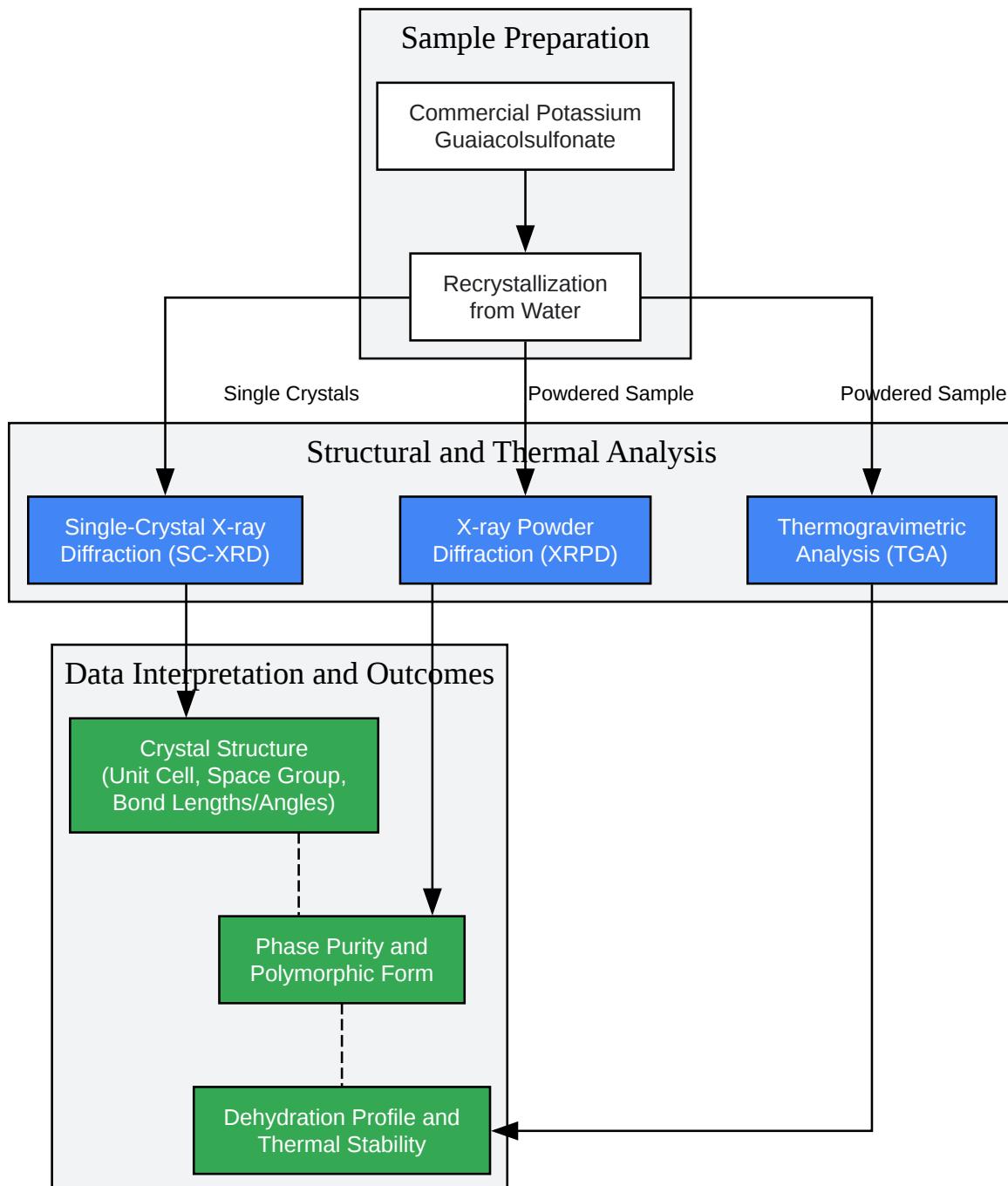
TGA is used to study the thermal stability and dehydration behavior of the hemihydrate.

Methodology:

- Sample Preparation: A precisely weighed amount of the **potassium guaiacolsulfonate hemihydrate** sample (e.g., 8.05 mg) was placed in a TGA sample pan.[5]
- Analysis: The sample was heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.[5] The weight loss of the sample was monitored as a function of temperature. Dehydration of the hemihydrate is observed as a weight loss step at temperatures above 380 K.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive analysis of the crystal structure of **potassium guaiacolsulfonate hemihydrate**.



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Caption: Experimental workflow for crystal structure analysis.

Conclusion

The comprehensive analysis of **potassium guaiacolsulfonate hemihydrate**'s crystal structure provides a critical scientific foundation for this long-standing pharmaceutical ingredient. The data and protocols outlined in this guide offer a valuable resource for researchers and professionals in drug development, enabling robust quality control, formulation development, and a deeper understanding of its solid-state behavior. The monoclinic C2/c crystal structure, with its specific network of ionic interactions and hydrogen bonding involving the water of hydration, is key to its stability and physicochemical properties.

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